2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide
Overview
Description
2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide is a chemical compound with the CAS Number: 1017033-55-4 . It has a molecular weight of 229.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C10H12ClNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 229.73 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the sources.Scientific Research Applications
Anticancer Activity
Research on related compounds such as methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides has shown promising anticancer activity. These compounds, synthesized through the Michael reaction, exhibited significant antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer treatment (El Rayes et al., 2019).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structure and conformations of related propanamide derivatives. For example, the polarity and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been examined, providing insights into their chemical properties and potential applications (Ishmaeva et al., 2015).
Inhibitory Activity Against HIV-1 Integrase
A study on novel derivatives intended to inhibit HIV-1 integrase did not show the expected activity, highlighting the challenges in designing effective compounds against HIV. This research contributes to the broader understanding of compound design and activity screening in antiviral drug development (Penta et al., 2013).
Inhibitors of Matrix Metalloproteinases
Compounds like N-[5-(4-chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide have been identified as potent inhibitors of matrix metalloproteinases, which are enzymes involved in tissue remodeling and degradation. This suggests potential applications in treating diseases associated with excessive tissue breakdown (Schröder et al., 2001).
Quantum Chemical Studies
Quantum chemical studies on analogues like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostate cancer drug, provide valuable insights into the molecular properties and interactions of such compounds. This research aids in understanding the drug's mechanism of action and optimizing its structure for better efficacy (Otuokere & Amaku, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(3-methylsulfanylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYFLFMKCNQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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